molecular formula C21H21NO4 B3446430 2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid

2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid

Cat. No.: B3446430
M. Wt: 351.4 g/mol
InChI Key: GFZUUNZDCAAYPA-UHFFFAOYSA-N
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Description

2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Properties

IUPAC Name

2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-16-10-4-8-14-20(16)19(13-6-2-1-3-7-13)21-15(9-5-11-17(21)24)22(14)12-18(25)26/h1-3,6-7,19H,4-5,8-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZUUNZDCAAYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=CC=CC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid typically involves the reaction of benzaldehyde with 1,3-cyclohexanedione in the presence of acetic acid under microwave irradiation. This method is preferred due to its high yield and eco-friendly conditions . The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yield.

    Acetic acid: Used as a solvent and catalyst.

    Reaction time: Shortened significantly due to microwave assistance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced microwave reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, etc.

Major Products

The major products formed from these reactions include various substituted acridines, dihydroacridines, and quinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid apart is its specific substitution pattern and the presence of the acetic acid moiety, which can influence its reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid
Reactant of Route 2
2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid

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